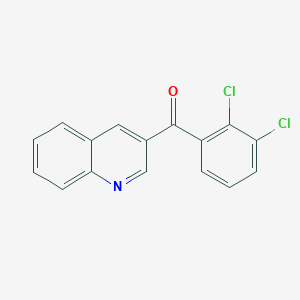

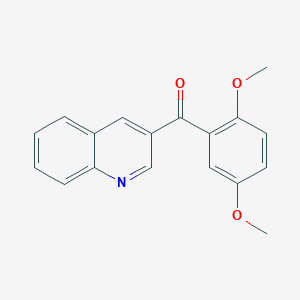

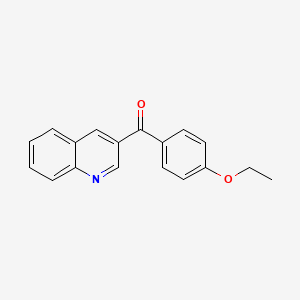

4-(4-Isopropoxybenzoyl)quinoline; 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-(4-Isopropoxybenzoyl)quinoline, involves various methods. One approach includes a Co (III)-catalyzed enaminone-directed C-H coupling with dioxazolones and subsequent deacylation of an installed amide group . Another method involves a Cu (I)-catalyzed direct cyclization of readily available primary anilines and alkynes .Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with a systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For instance, they may undergo a one-pot sequential multi-step oxidative dehydrogenative coupling of 2-aminobenzyl alcohol with various aromatic ketones to give high yields of quinolines up to 97% .Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .作用机制

Target of Action

The primary targets of quinoline-based compounds, such as 4-(4-Isopropoxybenzoyl)quinoline, are bacterial enzymes like gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

Quinoline-based compounds act by inhibiting their targets, gyrase and topoisomerase IV . This inhibition is achieved by the formation of a ternary complex with a DNA molecule and the target enzymes, blocking bacterial DNA supercoiling . This process is pH and concentration-dependent .

Biochemical Pathways

It is known that the inhibition of gyrase and topoisomerase iv disrupts bacterial dna replication, leading to cell death .

Pharmacokinetics

Quinolones, including 4-(4-Isopropoxybenzoyl)quinoline, are generally well-absorbed, with bioavailability ranging from 80 to 100% . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of quinolones occurs primarily at the C7 position in the piperazinyl ring . Elimination half-lives vary, with some quinolones having half-lives between 3 and 5 hours .

Result of Action

The result of the action of 4-(4-Isopropoxybenzoyl)quinoline is the inhibition of bacterial DNA replication, leading to bacterial cell death . This makes it a potent antimicrobial agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Isopropoxybenzoyl)quinoline. For instance, the pH and concentration of the environment can affect the compound’s ability to inhibit bacterial DNA gyrase . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as proteins or other drugs .

安全和危害

属性

IUPAC Name |

(4-propan-2-yloxyphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-13(2)22-17-9-7-14(8-10-17)19(21)16-11-15-5-3-4-6-18(15)20-12-16/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHMFEITXUDKMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Isopropoxybenzoyl)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。